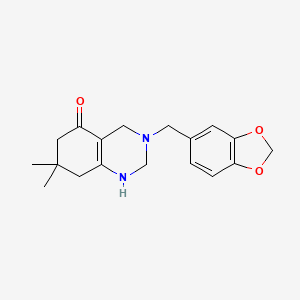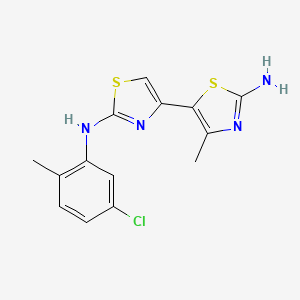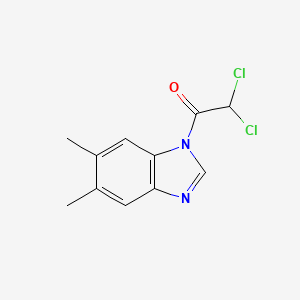
4-(5-bromo-2-hydroxy-3-methoxybenzyl)-1-piperazinecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-bromo-2-hydroxy-3-methoxybenzyl)-1-piperazinecarbaldehyde is a synthetic compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties.
Scientific Research Applications
4-(5-bromo-2-hydroxy-3-methoxybenzyl)-1-piperazinecarbaldehyde has been extensively studied for its potential applications in the field of medicinal chemistry. This compound exhibits a wide range of pharmacological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to be effective against several bacterial and viral infections, including Staphylococcus aureus, Escherichia coli, and influenza virus.
Mechanism of Action
The mechanism of action of 4-(5-bromo-2-hydroxy-3-methoxybenzyl)-1-piperazinecarbaldehyde is not fully understood. However, it is believed to act by inhibiting various cellular pathways involved in cell proliferation, survival, and inflammation. It has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, it has been found to inhibit the activity of various enzymes involved in bacterial and viral replication.
Biochemical and Physiological Effects
This compound exhibits a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB signaling pathway. Additionally, it has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(5-bromo-2-hydroxy-3-methoxybenzyl)-1-piperazinecarbaldehyde in lab experiments include its high potency, selectivity, and low toxicity. It can be easily synthesized in large quantities and is stable under normal storage conditions. However, the limitations of this compound include its poor solubility in water and some organic solvents, which can limit its use in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several potential future directions for the research on 4-(5-bromo-2-hydroxy-3-methoxybenzyl)-1-piperazinecarbaldehyde. One direction is to further elucidate its mechanism of action and identify its molecular targets. This can help in the development of more potent and selective analogs with improved pharmacological properties. Another direction is to explore its potential applications in combination therapies with other anticancer or antimicrobial agents. Additionally, the use of this compound as a tool for studying cellular pathways involved in cancer and infectious diseases can provide valuable insights into the underlying mechanisms of these conditions.
Synthesis Methods
The synthesis of 4-(5-bromo-2-hydroxy-3-methoxybenzyl)-1-piperazinecarbaldehyde involves the reaction of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with piperazine-1-carboxaldehyde in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a pure product with high yield and purity. The synthesis of this compound has been optimized to ensure reproducibility and scalability for large-scale production.
properties
IUPAC Name |
4-[(5-bromo-2-hydroxy-3-methoxyphenyl)methyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-19-12-7-11(14)6-10(13(12)18)8-15-2-4-16(9-17)5-3-15/h6-7,9,18H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZZNFAROUUEIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CN2CCN(CC2)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(difluoromethyl)-5-phenyl-N-1-piperidinylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5724844.png)
![3-nitro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5724859.png)


![5-[(2,4-dichlorophenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5724876.png)
![[2-(2,5-dimethoxyphenyl)-3-thienyl]acetic acid](/img/structure/B5724883.png)

![1-[3-(4-methoxyphenyl)acryloyl]-4-methylpiperidine](/img/structure/B5724912.png)

![3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid](/img/structure/B5724926.png)
![N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5724939.png)
